molecular formula C7H16N2 B1328916 1-(3-Aminopropyl)pyrrolidine CAS No. 23159-07-1

1-(3-Aminopropyl)pyrrolidine

Cat. No.: B1328916
CAS No.: 23159-07-1
M. Wt: 128.22 g/mol
InChI Key: VPBWZBGZWHDNKL-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)pyrrolidine is an organic compound with the molecular formula C7H16N2. It is a colorless to pale yellow liquid that is soluble in water and chloroform. This compound is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff industries .

Biochemical Analysis

Biochemical Properties

1-(3-Aminopropyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can react with 7-chloro-6-(2-chloro-ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine to form 5-methyl-8-(3-pyrrolidin-1-yl-propyl)-7,8-dihydro-6H-1,3,4,8,8b-pentaaza-as-indacene . These interactions are crucial for the synthesis of other chemicals and pharmaceuticals.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with proteins involved in cell signaling, thereby modulating gene expression and metabolic pathways . These effects are essential for understanding its role in cellular processes and potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific enzymes and proteins, altering their activity and leading to downstream effects on cellular functions . These interactions are critical for its biochemical activity and potential use in drug development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. It is known to be air-sensitive and should be stored under inert gas conditions to maintain its stability . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage effects is crucial for determining safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . These interactions are essential for its role in biochemical reactions and potential therapeutic uses.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, which are important for its biochemical activity .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization is crucial for elucidating its biochemical roles.

Preparation Methods

1-(3-Aminopropyl)pyrrolidine can be synthesized through various methods. One common synthetic route involves the reaction of pyrrolidine with 3-chloropropylamine under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated under reflux to facilitate the reaction, and the product is then purified through distillation .

Industrial production methods often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as crystallization or chromatography for purification .

Chemical Reactions Analysis

1-(3-Aminopropyl)pyrrolidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or chloroform, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted pyrrolidines and amines .

Comparison with Similar Compounds

1-(3-Aminopropyl)pyrrolidine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and reactivity, which make it suitable for a wide range of applications in different fields .

Properties

IUPAC Name

3-pyrrolidin-1-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c8-4-3-7-9-5-1-2-6-9/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBWZBGZWHDNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066861
Record name 1-Pyrrolidinepropanamine
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Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23159-07-1
Record name 1-Pyrrolidinepropanamine
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Record name 1-Pyrrolidinepropanamine
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Record name 1-(3-Aminopropyl)pyrrolidine
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Record name 1-Pyrrolidinepropanamine
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Record name 1-Pyrrolidinepropanamine
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Record name Pyrrolidine-1-propylamine
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Record name 1-(3-Aminopropyl)pyrrolidine
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Synthesis routes and methods

Procedure details

N-[3-(1-Pyrrolidinyl) propyl] phthalimide (729 mg) and hydrazine monohydrate (284 mg) were dissolved in methanol (9 ml) and the resulting solution was refluxed with heating for 2 hours. After cooling, the reaction solution was concentrated under reduced pressure followed by addition of a 4N sodium hydroxide aqueous solution to the resulting residue and extraction thereof with chloroform. The resulting organic phase was dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the title compound (Reference Compound 2-1, 216 mg).
Name
N-[3-(1-Pyrrolidinyl) propyl] phthalimide
Quantity
729 mg
Type
reactant
Reaction Step One
Quantity
284 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 1-(3-Aminopropyl)pyrrolidine influence its adsorption on a platinum surface?

A: While the provided research abstract [] doesn't delve into specific structural influences on adsorption, it hints at the importance of molecular structure by comparing the adsorption behavior of this compound with 1-(2-cyanoethyl)-pyrrolidine on a smooth platinum surface. The presence of the amine group in this compound likely plays a significant role in its interaction with platinum. Further research, potentially employing techniques like surface-enhanced Raman spectroscopy (SERS) or X-ray photoelectron spectroscopy (XPS), would be needed to elucidate the specific adsorption mechanism and the influence of the amine group's position within the molecule.

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